molecular formula C11H17N3O B2761315 1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone CAS No. 2034377-03-0

1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone

Cat. No.: B2761315
CAS No.: 2034377-03-0
M. Wt: 207.277
InChI Key: HBTVPXQLATYTOE-UHFFFAOYSA-N
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Description

1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone is a synthetic organic compound that features a pyrazole ring attached to a piperidine ring, which is further connected to an ethanone group

Mechanism of Action

Target of Action

Similar compounds have shown significant activity on kinases such as p70s6kβ . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process known as phosphorylation. Phosphorylation can alter the function of a protein, turning its function on or off, or making it more or less prone to degradation.

Mode of Action

It’s known that kinase inhibitors often work by binding to the atp-binding site of the enzyme, thereby preventing the transfer of a phosphate group to the substrate . This can inhibit the activity of the kinase and disrupt the signaling pathways it is involved in.

Biochemical Pathways

Kinases such as p70s6kβ are involved in several important cellular processes, including cell growth, proliferation, differentiation, migration, and apoptosis . Inhibition of these kinases can therefore have a wide range of downstream effects, potentially disrupting these processes.

Pharmacokinetics

Similar compounds are often designed to be highly soluble in water and other polar solvents to improve their bioavailability .

Result of Action

Inhibition of kinases can disrupt the signaling pathways they are involved in, potentially leading to a wide range of effects depending on the specific pathways and processes affected .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone typically involves the reaction of 1-methyl-1H-pyrazole with a piperidine derivative under controlled conditions. One common method includes:

    Starting Materials: 1-methyl-1H-pyrazole and 4-piperidone.

    Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified using column chromatography or recrystallization techniques.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or piperidine rings, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole or piperidine derivatives.

Scientific Research Applications

1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • 1-(4-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)ethanone
  • 1-(4-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl)ethanone

Comparison:

  • Structural Differences: The position of the methyl group on the pyrazole ring varies among these compounds, leading to differences in their chemical reactivity and biological activity.
  • Uniqueness: 1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9(15)14-7-3-10(4-8-14)11-5-6-13(2)12-11/h5-6,10H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTVPXQLATYTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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